molecular formula C14H16N2O4 B2739482 Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate CAS No. 896363-42-1

Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate

Cat. No. B2739482
CAS RN: 896363-42-1
M. Wt: 276.292
InChI Key: LOXMPTPYDHPRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate is a chemical compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate and its derivatives involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

This compound can be used in the synthesis of pyrimidine derivatives. The synthesis involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .

Biological Potential of Indole Derivatives

The compound is an indole derivative, which are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes it a valuable target for medicinal, synthetic organic, and combinatorial chemistry .

Antibacterial Activity

Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates, a related compound, has shown remarkable antibacterial potency. It’s possible that “Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate” may also have similar antibacterial properties .

Anthelmintic Activity

Related compounds have shown anthelmintic (anti-parasitic) activity. This suggests a potential application of “Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate” in the development of new anthelmintic drugs .

Cytotoxic Potentials

The compound could potentially be used in cancer research due to its cytotoxic potentials. Some indole derivatives have shown high cytotoxic activity, which makes them potential candidates for anticancer drugs .

Development of New Therapeutic Possibilities

Given the diverse biological activities of indole derivatives, “Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate” could be explored for newer therapeutic possibilities .

properties

IUPAC Name

ethyl 2-oxo-2-[(5-oxo-1-phenylpyrrolidin-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-20-14(19)13(18)15-10-8-12(17)16(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXMPTPYDHPRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate

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